molecular formula C8H15BrO3 B8726102 Ethyl 4-bromobutoxyacetate CAS No. 54131-75-8

Ethyl 4-bromobutoxyacetate

Cat. No. B8726102
Key on ui cas rn: 54131-75-8
M. Wt: 239.11 g/mol
InChI Key: AYDDHWOOPHEEMP-UHFFFAOYSA-N
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Patent
US06649657B2

Procedure details

A solution of ethyl glycolate (4.6 g, 44 mmol) in DMF (50 mL) was cooled to 0° C. and′ sodium bis(trimethylsilyl)amide (1.0 M in THF, 53 mL, 53 mmol) was slowly added. The reaction was stirred for 15 minutes and 1,4-dibromobutane (5.6 mL, 48.4 mmol) was added. The reaction was warmed to room temperature and was stirred for 24 h. Et2O was added, and the organic solution was washed consecutively with HCl (1N, 3×), water (3×), and brine (1×). The organic solution was dried (Na2SO4), filtered, and concentrated. Attempted vacuum distillation removed a majority of the impurities and provided a mixture of product and 1,4-dibromobutane (3.539 g). Flash chromatography (9:1 hexanes:EtOAc) of this material provided (4-bromo-butoxy)-acetic acid ethyl ester (1.862 g). 1H NMR (400 MHz, CDCl3) δ 4.19 (q, 2H), 4.04 (s, 2H), 3.54 (t, 2H), 3.45 (t, 2H), 1.97 (m, 2H), 1.75 (m, 2H), 1.26 (t, 3H); MS 239.1 (M+).
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
53 mL
Type
reactant
Reaction Step Two
Quantity
5.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3.539 g
Type
reactant
Reaction Step Five
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][CH3:7])(=[O:4])[CH2:2][OH:3].C[Si]([N-][Si](C)(C)C)(C)C.[Na+].[Br:18][CH2:19][CH2:20][CH2:21][CH2:22]Br.CCOCC>CN(C=O)C.CCOC(C)=O>[CH2:6]([O:5][C:1](=[O:4])[CH2:2][O:3][CH2:22][CH2:21][CH2:20][CH2:19][Br:18])[CH3:7] |f:1.2|

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
C(CO)(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
53 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
Step Three
Name
Quantity
5.6 mL
Type
reactant
Smiles
BrCCCCBr
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Five
Name
Quantity
3.539 g
Type
reactant
Smiles
BrCCCCBr
Step Six
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was stirred for 24 h
Duration
24 h
WASH
Type
WASH
Details
the organic solution was washed consecutively with HCl (1N, 3×), water (3×), and brine (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
vacuum distillation
CUSTOM
Type
CUSTOM
Details
removed a majority of the impurities
CUSTOM
Type
CUSTOM
Details
provided

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)OC(COCCCCBr)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.862 g
YIELD: CALCULATEDPERCENTYIELD 17.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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